7-Bromo-2-(tert-butyl)quinazolin-4-amine
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Overview
Description
7-Bromo-2-(tert-butyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound features a bromine atom at the 7th position, a tert-butyl group at the 2nd position, and an amine group at the 4th position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
7-Bromo-2-(tert-butyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases such as cancer, bacterial infections, and inflammatory conditions.
Future Directions
Quinazoline derivatives have attracted considerable attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that “7-Bromo-2-(tert-butyl)quinazolin-4-amine” and similar compounds may have potential applications in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and tert-butylamine.
Bromination: The bromination of 2-aminobenzonitrile is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Cyclization: The brominated intermediate undergoes cyclization with tert-butylamine under reflux conditions to form the quinazoline ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-(tert-butyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group, to form corresponding oxides or reduced amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4) and reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution Reactions: Substituted quinazoline derivatives.
Oxidation and Reduction: Quinazoline oxides or reduced amines.
Coupling Reactions: Aryl or vinyl-substituted quinazoline derivatives.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways. For example, it may inhibit kinases involved in cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-chloroquinazoline: Similar structure but with a chlorine atom instead of bromine.
7-Bromo-2-methylquinazolin-4-amine: Similar structure but with a methyl group instead of tert-butyl.
4-Aminoquinazoline: Lacks the bromine and tert-butyl groups but shares the quinazoline core.
Uniqueness
7-Bromo-2-(tert-butyl)quinazolin-4-amine is unique due to the presence of both the bromine atom and the tert-butyl group, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
7-bromo-2-tert-butylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJSUMDKIVRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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